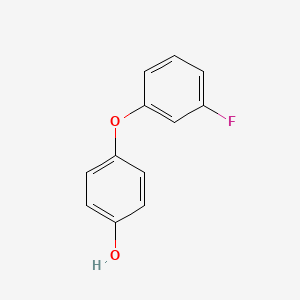

4-(3-Fluorophenoxy)phenol

Overview

Description

“4-(3-Fluorophenoxy)phenol” is a chemical compound with the empirical formula C12H9FO2 . It is a derivative of phenol, which is a type of aromatic compound . It has potential applications in various industries, including plastics, adhesives, and coatings .

Synthesis Analysis

The synthesis of phenol derivatives like “this compound” often involves methods such as the Ullmann reaction, which is a copper-catalyzed process . Other methods include functionalizing and transforming functional groups around the aromatic ring .Molecular Structure Analysis

The molecular weight of “this compound” is 204.20 g/mol . The structure of this compound includes a phenol group (an aromatic ring with a hydroxyl group) and a fluorophenoxy group (a phenoxy group with a fluorine atom), which are connected together .Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive and can undergo various chemical reactions. They are particularly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group . Phenols can also undergo oxidation to yield quinones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its solid form and a melting point of 94-98 °C . Like other phenols, it is likely to have a higher boiling point compared to other hydrocarbons of equal molecular masses .Scientific Research Applications

Synthesis Techniques

4-(3-Fluorophenoxy)phenol is a significant intermediate in various synthesis processes. For example, Zhang Yuan-yuan (2009) discussed a new synthesis technique involving 4-hydroxyanisole and 3, 4-difluorobenzonitrile as starting materials, leading to high purity and yield of the final product (Zhang Yuan-yuan, 2009).

Transformation in Biological Systems

Genthner, Townsend, and Chapman (1989) explored how isomeric fluorophenols transform phenol to benzoate in anaerobic conditions, showing the role of this compound in biological systems (Genthner, Townsend, & Chapman, 1989).

Radiosynthesis Applications

Helfer et al. (2013) demonstrated the effectiveness of bis(4-benzyloxyphenyl)iodonium salts as precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, a compound used in more complex molecular syntheses (Helfer et al., 2013).

pH Sensitive Probes

Rhee, Levy, and London (1995) modified the 2-aminophenol group to create pH-sensitive probes, which are crucial for biomedical applications (Rhee, Levy, & London, 1995).

Polymer Synthesis

Takagi et al. (2004) researched the production of microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, highlighting the compound's role in developing materials with unique properties (Takagi et al., 2004).

Mechanism of Action

Target of Action

This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .

Mode of Action

As a phenolic compound, it may exert its effects through interactions with proteins and enzymes, potentially altering their function

Biochemical Pathways

Phenolic compounds, including 4-(3-Fluorophenoxy)phenol, are primarily synthesized via the shikimic acid pathway in plants . They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity . .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches the site of action after administration

Result of Action

As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components . .

Safety and Hazards

“4-(3-Fluorophenoxy)phenol” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name |

4-(3-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZCKPNKHGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)